Mesoridazine besylate
概要
説明
Mesoridazine besylate is a phenothiazine antipsychotic compound primarily used in the treatment of schizophrenia. It is one of the active metabolites of thioridazine and exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . The compound was marketed under the trade name Serentil but was withdrawn from the United States market in 2004 due to serious side effects, including irregular heartbeats and QT-prolongation .
科学的研究の応用
Mesoridazine besylate has been extensively studied for its antipsychotic properties. It is used in research related to:
Neuropharmacology: Understanding the effects of antipsychotic drugs on the central nervous system.
Psychiatry: Investigating treatments for schizophrenia and other psychotic disorders.
Pharmacodynamics: Studying the drug’s interaction with various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.
作用機序
Target of Action
Mesoridazine besylate is a phenothiazine antipsychotic . It primarily targets the D2 dopamine receptors and has a moderate adrenergic blocking activity . It also antagonizes 5-hydroxytryptamine (serotonin) in vivo . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts indirectly on the reticular formation, reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This action results in the inhibition of spontaneous motor activity, prolongation of thiopental and hexobarbital sleeping time, and blockade of arousal reaction in the EEG .
Biochemical Pathways
This compound affects several biochemical pathways, including the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse . By blocking the D2 dopamine receptors, it inhibits the overactivity of dopamine, which is often associated with psychosis. Its antagonistic effect on serotonin receptors also contributes to its antipsychotic properties.
Pharmacokinetics
The pharmacokinetics of this compound involves hepatic and renal metabolism . It has a protein binding of 4% and an elimination half-life of 24 to 48 hours . These properties impact the bioavailability of the drug, determining the concentration of the drug in the bloodstream and ultimately influencing its therapeutic effect.
Result of Action
The action of this compound results in a spectrum of pharmacodynamic actions typical of a major tranquilizer . It effectively blocks spinal reflexes and antagonizes d-amphetamine excitation and toxicity in grouped mice . It also lowers the blood pressure of anesthetized dogs when administered intravenously . These effects contribute to its use in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Mesoridazine Besylate has a spectrum of pharmacodynamic actions typical of a major tranquilizer . It shows a moderate adrenergic blocking activity in vitro and in vivo and antagonizes 5-hydroxytryptamine in vivo . It has a weak antiacetylcholine effect in vitro .
Cellular Effects
This compound acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex . It inhibits spontaneous motor activity in mice, prolongs thiopental and hexobarbital sleeping time in mice, and produces spindles and block of arousal reaction in the EEG of rabbits .
Molecular Mechanism
The molecular mechanism of this compound involves its action on reticular formation, reducing neuronal activity without affecting the ability of the reticular formation to activate the cerebral cortex . It also shows a moderate adrenergic blocking activity and antagonizes 5-hydroxytryptamine .
Metabolic Pathways
The metabolic pathways of this compound involve hepatic and renal processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mesoridazine involves several steps:
Starting Material: 2-Methylthiophenothiazine is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.
Oxidation: The protected amide is oxidized using hydrogen peroxide, followed by the removal of the acetyl protecting group with potassium carbonate in methanol solution to yield 2-methylsulfonylphenothiazine.
Industrial Production Methods: Industrial production of mesoridazine besylate involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The final product is often crystallized and purified to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Mesoridazine can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the piperidine side chain.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Alkylating Agents: 2-(2-chloroethyl)-1-methylpiperidine is used for introducing the side chain.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Phenothiazines: Resulting from substitution reactions on the aromatic ring.
類似化合物との比較
Thioridazine: Mesoridazine is a metabolite of thioridazine and shares similar pharmacological properties.
Chlorpromazine: Another phenothiazine antipsychotic with similar effects but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action and different receptor affinity.
Uniqueness: Mesoridazine’s unique combination of antidopaminergic, antiserotonergic, and antiadrenergic effects, along with its specific side chain structure, distinguishes it from other phenothiazine derivatives. Its ability to block multiple neurotransmitter receptors contributes to its efficacy in treating schizophrenia but also to its potential for serious side effects .
特性
IUPAC Name |
benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBCPQHRVYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954368 | |
Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32672-69-8 | |
Record name | Mesoridazine besylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32672-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesoridazine besylate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MESORIDAZINE BESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesoridazine benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESORIDAZINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mesoridazine besylate and its effects within the body?
A1: this compound is a phenothiazine derivative with antipsychotic properties. While its precise mechanism of action isn't fully elucidated, it's believed to primarily act as an antagonist at dopamine receptors in the central nervous system [, ]. This dopamine blockade is thought to be responsible for its antipsychotic effects. Mesoridazine also exhibits affinity for other receptors, including serotonin and adrenergic receptors, which likely contribute to its overall pharmacological profile and side effect profile [].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound is a salt formed between Mesoridazine (the active pharmaceutical ingredient) and benzenesulfonic acid. While the provided abstracts don't contain specific spectroscopic data, they do highlight a key structural feature: Mesoridazine exists as diastereoisomers []. Research indicates that commercially available this compound primarily consists of one diastereoisomeric pair, suggesting preferential crystallization during manufacturing [].
Q3: What can you tell us about the stability and compatibility of this compound?
A3: A study investigated the compatibility of lithium citrate syrup with various neuroleptic solutions, including this compound []. Interestingly, this compound proved compatible with lithium citrate syrup, unlike chlorpromazine, haloperidol, thioridazine, and trifluoperazine, which exhibited incompatibility due to what is believed to be excessive ionic strength leading to "salting out" of the neuroleptic base []. This finding suggests that the formulation of this compound requires careful consideration of ionic strength and potential interactions with other compounds to ensure stability and prevent precipitation.
Q4: Has this compound shown efficacy in treating schizophrenia?
A4: An open-label trial explored the effects of this compound on patients with chronic schizophrenia who had plateaued in their progress with other antipsychotic medications []. The study utilized the Nurses' Observation Scale for Inpatient Evaluation (NOSIE) and the Brief Psychiatric Rating Scale (BPRS) to assess treatment efficacy. Results demonstrated significant improvements in various symptoms, including irritability, psychosis, retardation, depression, and social competence, suggesting potential therapeutic benefits for this patient population [].
Q5: Are there any analytical methods used to study this compound?
A5: A colorimetric method utilizing 2-iodoxybenzoate as a chromogenic reagent has been developed for the quantitative determination of this compound, both in pure form and pharmaceutical preparations []. This method is based on the formation of a stable, colored free radical upon reaction with the drug in an acidic medium []. This colorimetric assay, along with a liquid chromatographic method using a nitrile-bonded reverse phase column [], provides analytical tools for quantifying this compound in different matrices.
Q6: What are some of the known adverse effects associated with this compound?
A6: While the provided abstracts don't delve into specific side effects, one study briefly mentions that 13 patients out of 53 experienced adverse reactions during a clinical trial, with 7 requiring dosage adjustments []. Another abstract points to a potential association between this compound and sexual dysfunction, though details are not provided []. These findings underscore the importance of monitoring for potential adverse events during this compound treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。